molecular formula C15H17NO3 B8788554 Tert-butyl 5-acetylindole-1-carboxylate

Tert-butyl 5-acetylindole-1-carboxylate

Cat. No.: B8788554
M. Wt: 259.30 g/mol
InChI Key: RLFAOFKOUOJDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-acetylindole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group at the 1-position and an acetyl group at the 5-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-acetylindole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-acetylindole.

    Esterification: The 1-position of the indole ring is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for esterification and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-acetylindole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: 5-carboxyindole-1-carboxylate.

    Reduction: 5-(1-hydroxyethyl)indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-acetylindole-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-acetylindole-1-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors that recognize the indole moiety.

    Pathways: It can participate in metabolic pathways involving indole derivatives, influencing biological processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-acetylindole-1-carboxylate
  • Tert-butyl 6-acetylindole-1-carboxylate
  • Tert-butyl 5-formylindole-1-carboxylate

Uniqueness

Tert-butyl 5-acetylindole-1-carboxylate is unique due to the specific positioning of the acetyl group at the 5-position, which can influence its reactivity and interaction with biological targets compared to other positional isomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 5-acetylindole-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3

InChI Key

RLFAOFKOUOJDMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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